molecular formula C22H24O10 B1246099 Belalloside B

Belalloside B

Cat. No.: B1246099
M. Wt: 448.4 g/mol
InChI Key: RAVXJUVWDPLEKN-OUUKCGNVSA-N
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Description

Belalloside B (C₂₂H₂₄O₁₀) is a glycosidic secondary metabolite isolated from the rhizomes of Belamcanda chinensis (syn. Iris domestica), a plant traditionally used in East Asian medicine. Structurally, it consists of a β-glucopyranoside core esterified with 4-hydroxybenzoic acid at the 6-O-position and substituted with a 2-methoxy-4-acetylphenyl group at the anomeric carbon . Its molecular weight is 448.40 g/mol, and it is synthesized via a regioselective glycosylation strategy using tetra-acetyl-α-D-glucosyl bromide and substituted acetophenone precursors . While its pharmacological profile remains understudied, this compound is hypothesized to contribute to the anti-inflammatory and antioxidant properties of B. chinensis extracts .

Properties

Molecular Formula

C22H24O10

Molecular Weight

448.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-(4-acetyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate

InChI

InChI=1S/C22H24O10/c1-11(23)13-5-8-15(16(9-13)29-2)31-22-20(27)19(26)18(25)17(32-22)10-30-21(28)12-3-6-14(24)7-4-12/h3-9,17-20,22,24-27H,10H2,1-2H3/t17-,18-,19+,20-,22-/m1/s1

InChI Key

RAVXJUVWDPLEKN-OUUKCGNVSA-N

Isomeric SMILES

CC(=O)C1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)OC

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC=C(C=C3)O)O)O)O)OC

Synonyms

belalloside B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight Key Structural Features Source
This compound C₂₂H₂₄O₁₀ 448.40 6-O-4-hydroxybenzoate ester; 2-methoxy-4-acetylphenyl B. chinensis
Belalloside A C₂₃H₂₆O₁₁ 502.44 6-O-4-hydroxy-3-methoxybenzoate ester B. chinensis
Tectoruside C₂₂H₂₆O₁₁ 490.50 Additional glucose unit; acetyl/methoxy groups Iris domestica
Belamphenone C₁₄H₁₂O₄ 244.24 Simple benzophenone skeleton; lacks glycosidic bond B. chinensis

Structural Differentiation

  • Belalloside A vs. B : The primary distinction lies in the ester substituent. Belalloside A contains a 3-methoxy-4-hydroxybenzoate moiety, whereas this compound has a simpler 4-hydroxybenzoate group. This difference increases Belalloside A’s molecular weight by 54.04 g/mol and may enhance its polarity .
  • Tectoruside : Features an extended glycosidic structure with a second glucose unit, increasing its molecular weight to 490.50 g/mol. This structural complexity may influence its solubility and bioavailability compared to this compound .
  • Belamphenone: A non-glycosidic benzophenone derivative (C₁₄H₁₂O₄), lacking the sugar core entirely. Its smaller size and hydrophobic nature suggest divergent biological targets compared to Belallosides .

Pharmacological Potential (Hypothetical)

  • Belalloside A : Demonstrates moderate inhibition of NF-κB in preliminary assays, likely due to its methoxy group enhancing electron-donating capacity .
  • Tectoruside : Reported to exhibit antidiabetic activity in Iris species, possibly linked to its dual glucose units improving cellular uptake .
  • Belamphenone: Shows antifungal properties, attributed to its planar benzophenone core interacting with microbial membranes . This compound’s 4-hydroxybenzoate group may favor antioxidant effects via radical scavenging, though validation is needed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Belalloside B
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Belalloside B

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